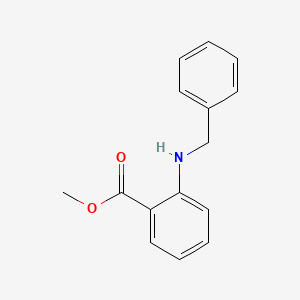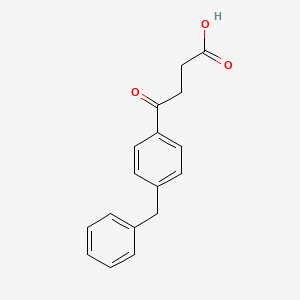
4-(4-Benzylphenyl)-4-oxobutanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The exact synthesis process for “4-(4-Benzylphenyl)-4-oxobutanoic acid” would depend on the specific requirements of the reaction and the available starting materials .Molecular Structure Analysis
The molecular structure of “4-(4-Benzylphenyl)-4-oxobutanoic acid” can be inferred from related compounds. For example, “4-Phenylbenzoic Acid” has a molecular formula of C13H10O2 and an average mass of 198.217 Da . Similarly, “4-BENZYLPHENYL ISOCYANATE” has a molecular formula of C14H11NO and an average mass of 209.243 Da . The exact structure of “4-(4-Benzylphenyl)-4-oxobutanoic acid” would need to be confirmed through techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “4-(4-Benzylphenyl)-4-oxobutanoic acid” are likely to be complex and varied. As mentioned earlier, the Suzuki–Miyaura coupling is a common reaction involving similar compounds . Other potential reactions could involve free radical bromination of alkyl benzenes .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling in Organic Chemistry
Summary of the Application
The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It’s known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Methods of Application
The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Results or Outcomes
The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Use in Chemical Synthesis
Summary of the Application
“4-Benzylphenylboronic acid pinacol ester” is used as a reagent in chemical synthesis .
Methods of Application
The compound is typically used in its crystalline powder form. It’s often used in reactions that require boron reagents .
Results or Outcomes
Solubility in Organic Solvents
Summary of the Application
The solubilities of phenylboronic acid, its pinacol ester, and azaester in organic solvents have been determined experimentally .
Methods of Application
The solubility of these compounds was determined by a dynamic method, in which the disappearance of turbidity was measured by the intensity of light using a luminance probe .
Results or Outcomes
Phenylboronic acid has high solubility in ether and ketones, moderate in chloroform, and very low in hydrocarbon. Pinacol ester and azaester show better solubility than the parent acid in all tested solvents .
Use in Safety Data Sheets
Summary of the Application
“4-Benzylphenylboronic acid pinacol ester” is used in safety data sheets .
Methods of Application
The compound is typically used in its crystalline powder form. It’s often used in reactions that require boron reagents .
Safety And Hazards
Orientations Futures
The future directions for research on “4-(4-Benzylphenyl)-4-oxobutanoic acid” could involve further exploration of its synthesis, characterization, and potential applications. The Suzuki–Miyaura coupling and other reactions involving similar compounds are areas of active research . Further studies could also explore the physical and chemical properties of this compound, as well as its safety and potential hazards.
Propriétés
IUPAC Name |
4-(4-benzylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c18-16(10-11-17(19)20)15-8-6-14(7-9-15)12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWNKUFPLYQEQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70293144 | |
| Record name | 4-(4-Benzylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzylphenyl)-4-oxobutanoic acid | |
CAS RN |
63471-85-2 | |
| Record name | NSC87379 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87379 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-Benzylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



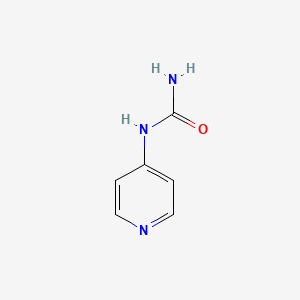
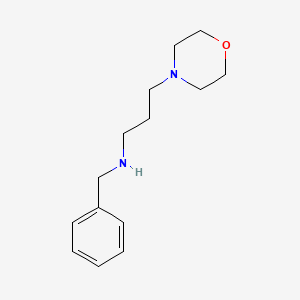
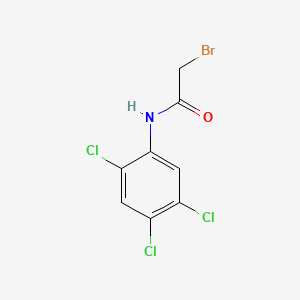
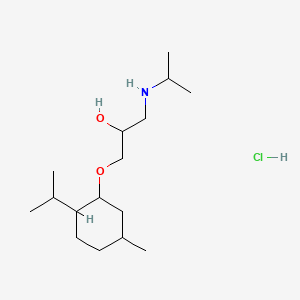
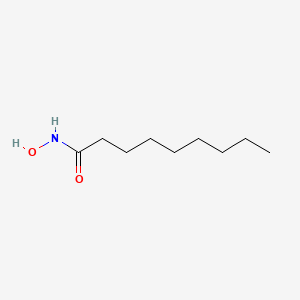
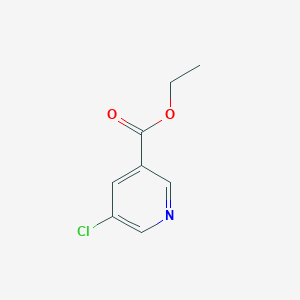
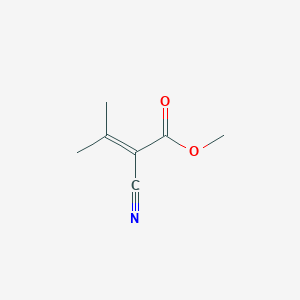
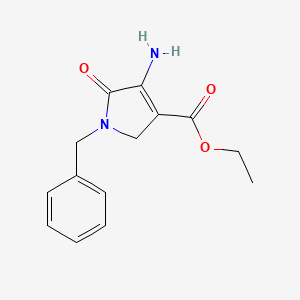
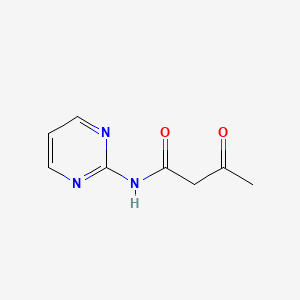
![[1,2,4]Triazolo[4,3-a]pyridine](/img/structure/B1295661.png)
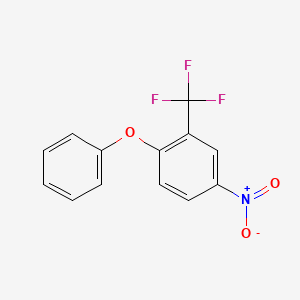
![4-[(Methylsulfonyl)amino]benzoic acid](/img/structure/B1295666.png)
![7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL](/img/structure/B1295668.png)
